3-(Benzylamino)piperidin-2-one 3-(Benzylamino)piperidin-2-one
Brand Name: Vulcanchem
CAS No.: 141136-42-7
VCID: VC0180746
InChI: InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15)
SMILES: C1CC(C(=O)NC1)NCC2=CC=CC=C2
Molecular Formula: C12H16N2O
Molecular Weight: 204.273

3-(Benzylamino)piperidin-2-one

CAS No.: 141136-42-7

Cat. No.: VC0180746

Molecular Formula: C12H16N2O

Molecular Weight: 204.273

* For research use only. Not for human or veterinary use.

3-(Benzylamino)piperidin-2-one - 141136-42-7

Specification

CAS No. 141136-42-7
Molecular Formula C12H16N2O
Molecular Weight 204.273
IUPAC Name 3-(benzylamino)piperidin-2-one
Standard InChI InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15)
Standard InChI Key SOCKNRAACONBPT-UHFFFAOYSA-N
SMILES C1CC(C(=O)NC1)NCC2=CC=CC=C2

Introduction

Chemical Identity and Properties

3-(Benzylamino)piperidin-2-one is a piperidine derivative characterized by a piperidin-2-one ring with a benzylamino group at the 3-position. This structural arrangement classifies it as both a piperidine derivative and a secondary amine, two classes with significant representation in pharmaceutical compounds.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters, as shown in Table 1:

ParameterValue
CAS Registry Number141136-42-7
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Commercial Purity>97-98%

These identification parameters provide essential information for researchers seeking to work with this compound in laboratory settings .

Desired ConcentrationSolution Volume Required per Amount
1 mg
1 mM4.8955 mL
5 mM0.9791 mL
10 mM0.4895 mL

Structural Significance and Classification

Position Within Chemical Taxonomy

3-(Benzylamino)piperidin-2-one occupies an important position at the intersection of multiple chemical classes:

  • Piperidines: Six-membered heterocyclic compounds containing one nitrogen atom

  • Piperidin-2-ones: Lactam derivatives of piperidines with a carbonyl at the 2-position

  • Secondary amines: Compounds where two hydrogen atoms of ammonia have been replaced by organic substituents

This classification explains the compound's appearance in multiple chemical supplier catalogs under different category headings.

Structural Components and Significance

The compound consists of two primary structural components that contribute to its potential biological significance:

  • Piperidin-2-one ring: This lactam structure appears in numerous biologically active compounds and serves as a key pharmacophore in medicinal chemistry

  • Benzylamino group at position 3: The benzyl substituent potentially provides additional binding interactions with biological targets through π-stacking and hydrophobic interactions

Related Compounds and Contextual Framework

Structural Analogs and Derivatives

Several structurally related compounds provide context for understanding the potential significance of 3-(Benzylamino)piperidin-2-one:

  • (3S)-3-(dibenzylamino)piperidin-2-one: A closely related compound with an additional benzyl group and defined stereochemistry at the 3-position

  • Various benzoylpiperidine derivatives: These compounds have demonstrated diverse biological activities including anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective properties

  • 3-benzylamino-2-phenylpiperidines: These have been investigated as potential neurokinin antagonists, suggesting applications in pain management and neurological disorders

Piperidinones in Drug Development

The broader class of piperidinones holds significant importance in pharmaceutical research. Recent studies have highlighted:

  • The development of organophotocatalysed synthesis methods for 2-piperidinones, demonstrating continued interest in efficient production of this scaffold

  • Piperidine-based compounds that demonstrate biological activities, including cell cycle modulation properties relevant to antimicrobial applications

These developments illustrate the ongoing significance of piperidinone chemistry in drug discovery efforts.

Future Research Directions

Several promising research avenues could further elucidate the properties and applications of 3-(Benzylamino)piperidin-2-one:

Structure-Activity Relationship Studies

Systematic modification of the basic 3-(Benzylamino)piperidin-2-one scaffold could yield valuable insights into how specific structural elements contribute to biological activity. Potential modifications include:

  • Variation of substituents on the benzyl ring

  • Exploration of stereochemistry at the 3-position

  • Modification of the piperidin-2-one ring size or heteroatom

Biological Screening

Comprehensive screening against diverse biological targets could identify previously unrecognized activities:

  • Enzyme inhibition assays against therapeutically relevant targets

  • Receptor binding studies to identify potential interactions with neurological targets

  • Cell-based phenotypic screening to identify novel biological effects

Synthetic Methodology Development

Development of improved synthetic routes to 3-(Benzylamino)piperidin-2-one and its derivatives could facilitate further research:

  • Application of recent advances in organophotocatalysis for more efficient synthesis

  • Development of stereoselective routes to specific isomers

  • Green chemistry approaches to improve sustainability of synthesis

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